molecular formula C19H18Cl2N2O3 B2885418 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922130-16-3

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2885418
CAS No.: 922130-16-3
M. Wt: 393.26
InChI Key: JKJPRAIJUYXRHG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative of significant interest in pharmacological and agrochemical research. This compound features a 2,4-dichlorophenoxy moiety, a group known for its biological activity, linked to a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold. The 2,4-dichlorophenoxy group is a well-established pharmacophore and herbicidal active component. Structurally related phenoxyacetamides have demonstrated high affinity as selective sigma-1 (σ1) receptor ligands, showing potent antinociceptive effects in models of inflammatory pain, indicating potential for central nervous system research . Furthermore, recent molecular docking studies have revealed that derivatives of 2-(2,4-dichlorophenoxy)acetamide can act as effective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation, suggesting this compound may have utility as a lead structure in developing new anti-inflammatory agents . In agrochemical science, the 2,4-dichlorophenoxy group is the foundation of systemic herbicides that control broadleaf weeds by mimicking plant auxins and causing uncontrolled growth . Simultaneously, the tetrahydroquinoline core is a privileged structure in medicinal chemistry, associated with a wide range of biological activities. Given its dual-functionality, this compound represents a versatile chemical tool for researchers exploring structure-activity relationships in both life sciences and crop protection. It is supplied for investigational purposes in fields including medicinal chemistry, pharmacology, and agrochemical discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c1-2-23-16-6-5-14(9-12(16)3-8-19(23)25)22-18(24)11-26-17-7-4-13(20)10-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJPRAIJUYXRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

    Formation of the 2,4-dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent.

    Synthesis of the tetrahydroquinoline derivative: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxy group with the tetrahydroquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation products: Quinolone derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenoxyacetamide Derivatives

Compound Name Key Substituents Melting Point (°C) Rf Value (Solvent System) Yield (%) Reference
2-(2,4-Dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 1-Ethyl-tetrahydroquinolin, 2,4-dichlorophenoxy Not reported Not reported Not reported
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Cyclopropyl, 4-fluorophenyl, propanamide 109–110 0.44 (2:1 Hexane:EtOAc) 52
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) 3,4-Methylenedioxybenzyl, acetamide 117–119 0.58 (1:1 Hexane:EtOAc) 53
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Chloroacetamide, unsubstituted tetrahydroquinolin Not reported Not reported Not reported
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide 1-Ethyl-tetrahydroquinolin, 4-methoxyphenoxy Not reported Not reported Not reported

Structural Insights :

  • Replacement of the 2,4-dichlorophenoxy group with 4-methoxyphenoxy (as in ) reduces electron-withdrawing effects, which could alter COX-2 binding affinity.

Table 2: COX-2 Inhibition and Binding Affinity

Compound Name ΔG (kcal/mol) Key Interactions with COX-2 Active Site Reference
This compound -10.4* Arg 120 (3× H-bonds), Tyr 355 (1× H-bond)
2,4-Dichlorophenoxyacetic acid (2,4-D) -7.2 Weak hydrophobic interactions
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide (7a–h derivatives) -9.8 to -11.2 Thiourea-Arg 120 H-bonding, π-π stacking
N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27m) Not reported Not tested

Activity Insights :

  • The target compound exhibits superior COX-2 binding (∆G = -10.4 kcal/mol) compared to 2,4-D (∆G = -7.2 kcal/mol), attributed to its tetrahydroquinolin-mediated hydrogen bonds .
  • Thiourea-containing derivatives (e.g., 7a–h) show even stronger binding (∆G up to -11.2 kcal/mol) due to additional interactions with the enzyme’s hydrophobic pockets .

Pharmacophore Contributions

  • 2,4-Dichlorophenoxy Group: Essential for initial COX-2 recognition via hydrophobic interactions .
  • Tetrahydroquinolin Scaffold: The 1-ethyl substitution optimizes steric fit, while the 2-oxo group participates in H-bonding with Tyr 355 .
  • Acetamide Linker : Provides flexibility for optimal positioning of substituents within the active site .

Biological Activity

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound with potential applications in pharmacology and toxicology. Its structure incorporates a dichlorophenoxy group and a tetrahydroquinoline moiety, which may contribute to its biological activity. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H16Cl2N2O3
  • Molecular Weight : 415.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. Molecular docking studies suggest that derivatives of 2,4-dichlorophenoxyacetic acid can selectively inhibit COX-2, potentially leading to anti-inflammatory effects .
  • Mitochondrial Function : Research indicates that related compounds can affect mitochondrial respiration and ATP synthesis. For instance, studies on 2,4-Dichlorophenoxyacetic acid (a structural analog) showed that it impacts mitochondrial membrane integrity and function in a concentration-dependent manner .
  • Cellular Metabolism : The compound may influence cellular energy metabolism by interacting with mitochondrial lipid bilayers and altering membrane fluidity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionCOX-2 inhibition leading to reduced inflammation
Mitochondrial ImpactAltered ATP levels and membrane potential
Toxicological EffectsConcentration-dependent toxicity on isolated cells

Case Study 1: Anti-inflammatory Potential

A study conducted on various derivatives of 2-(2,4-dichlorophenoxy)acetic acid demonstrated significant COX-2 inhibition compared to the parent compound. The synthesized compounds showed strong binding affinities and were effective in reducing pro-inflammatory markers in vitro .

Case Study 2: Mitochondrial Dysfunction

Research on the effects of 2,4-Dichlorophenoxyacetic acid on rat liver mitochondria revealed that both isolated and formulated forms could disrupt mitochondrial function. The study found that exposure led to a decrease in ATP levels and membrane potential dissipation at lower concentrations than previously reported for other herbicides .

Q & A

Q. How can degradation pathways and stability be analyzed under physiological conditions?

  • Methodology :
  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC-MS to identify degradants .
  • LC-HRMS : Characterize oxidative metabolites (e.g., hydroxylation at tetrahydroquinoline C-2) .
  • Accelerated stability studies : Store at 25°C/60% RH for 6 months; track potency loss and impurity formation .

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